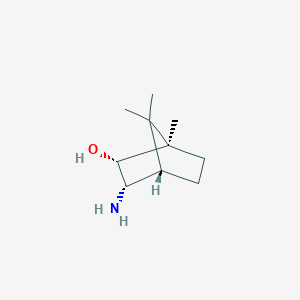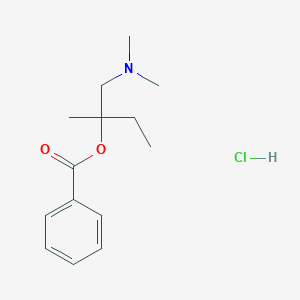
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
Vue d'ensemble
Description
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a perfluorinated ionic liquid . It has a molecular weight of 446.12 and a CAS number of 16090-14-5 . The IUPAC name is 2-(1-{difluoro[(1,2,2-trifluorovinyl)oxy]methyl}-1,2,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride .
Synthesis Analysis
The synthesis of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride can be achieved through rapid fluorination or hydrogenation . The rapid fluorination method involves reacting perfluoroacetone and perfluoroalkyl sulfonyl chloride compounds to yield the product .Molecular Structure Analysis
The molecular formula of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is C7F14O4S . The InChI code is 1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23 .Chemical Reactions Analysis
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .Physical And Chemical Properties Analysis
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride has a boiling point of 135°C and a density of 1.7 g/cm3 . It has a molar refractivity of 47.9±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 247.6±3.0 cm3 .Applications De Recherche Scientifique
Emulsion Polymerization
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: is used as a polymerizable surfactant in the emulsion polymerization of fluorine-containing acrylates . This process leads to the creation of fluorinated polymers with properties such as low friction coefficients, water and oil repellency, and excellent thermal stability. These polymers are valuable in high-tech and defense industries.
Environmental Friendly Surfactants
The compound serves as an environmentally friendly alternative to traditional fluorocarbon surfactants like PFOA and PFOS, which have been banned due to their persistent environmental pollution . It can significantly reduce bioaccumulation and environmental impact.
Organic Synthesis Intermediates
It acts as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic compounds. Its role in laboratory research and development processes is crucial for advancing chemical production .
Ion-Exchange Processes
This compound is utilized in ion-exchange processes to remove ions from aqueous solutions. It can be used alongside ion-exchange resins for purifying water or separating specific ions for industrial applications .
Fluorinated Polyether Segments
By replacing perfluoroalkyl segments with fluorinated polyether segments, this compound contributes to the development of novel materials with reduced bioaccumulation potential. This is particularly important for applications in biocompatible materials .
High-Performance Coatings
Due to its excellent environmental stability and resistance to chemicals, it is used in the formulation of high-performance coatings. These coatings are applied in various industries, including automotive and aerospace, for enhanced protection and longevity .
Advanced Textiles
The compound’s properties enable the creation of advanced textiles with superior water, oil, and stain repellency. These textiles find applications in protective clothing and other specialized fabric products .
Medical Devices
In the medical field, the compound’s biocompatibility and stability make it suitable for use in medical devices. It can be used to create surfaces that resist biofouling and improve the longevity of the devices .
Mécanisme D'action
Target of Action
It is known to be an important comonomer for organic fluorine materials .
Mode of Action
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality . It introduces the functional sulfonic acid group into the polymer .
Biochemical Pathways
The compound is involved in the emulsion polymerization of fluorine-containing acrylate . More than 95% of the fluorocarbon surfactants have been linked to the polymer chains by radical polymerization .
Pharmacokinetics
It is known to have a boiling point of 135°c and a density of 17 .
Result of Action
The result of the compound’s action is the creation of polymers with excellent environmental stability, low coefficient of friction water and oil repellency, biocompatibility, excellent thermal stability, chemical resistance, and low interfacial free energy .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it is stored under argon and is moisture sensitive . It should be stored away from fire and heat sources, and avoid sunlight . The storage place must have good ventilation devices .
Safety and Hazards
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is a flammable liquid and should be kept away from sources of ignition . Direct contact with skin and eyes should be avoided. In case of accidental contact, the affected area should be rinsed immediately with plenty of water and medical help should be sought if necessary .
Orientations Futures
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride is widely used in organic synthesis reactions as a fluorinated alkylating agent for the synthesis of fluorinated organic compounds . It has potential use in the preparation of proton conducting membranes for use in Proton Exchange Membrane Fuel Cells (PEMFC) .
Propriétés
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQQCLZUOZFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31176-89-3 | |
| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31176-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044596 | |
| Record name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
16090-14-5 | |
| Record name | 2-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16090-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FS 141 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)SULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M51955B972 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PFSVE contribute to the performance of fuel cell membranes?
A: PFSVE is typically copolymerized with other monomers like vinylidene fluoride (VDF) to create membranes for PEMFCs [, , ]. These copolymers exhibit several desirable properties:
- High Oxygen Permeability: The presence of the dioxaoctane ring in PFSVE enhances oxygen permeability, crucial for efficient fuel cell operation [].
- Ionic Conductivity: The sulfonyl fluoride group in PFSVE can be readily hydrolyzed to a sulfonic acid group (-SO3H), which provides the membrane with proton conductivity [, ].
- Tunable Properties: By adjusting the ratio of PFSVE to other monomers, researchers can fine-tune the membrane's properties, such as ion exchange capacity, water uptake, and mechanical strength [].
Q2: What are the advantages of using PFSVE-based membranes over conventional Nafion membranes in fuel cells?
A2: Research indicates that PFSVE-based membranes offer distinct advantages over Nafion, a widely used perfluorinated sulfonic acid membrane:
- Enhanced Oxygen Transport: PFSVE-based membranes demonstrate significantly higher oxygen permeability compared to Nafion, particularly at high current densities. This results in reduced voltage losses and improved fuel cell performance [].
- Improved Durability: Studies show that PFSVE-based membranes exhibit enhanced durability compared to Nafion. In fuel cell testing, they display significantly lower voltage decay rates, indicating a longer operational lifespan [].
Q3: How does the structure of PFSVE influence its compatibility with other materials in fuel cell membranes?
A3: PFSVE's structure allows for versatile interactions within the polymer matrix:
- Compatibility with Hydrophobic Components: The perfluorinated nature of PFSVE ensures good compatibility with hydrophobic polymers like VDF, leading to homogenous membrane formation [].
- Crosslinking Capability: The incorporation of PFSVE with crosslinkable monomers like vinyltriethoxysilane (VTEOS) enables the formation of robust, interconnected networks within the membrane []. This enhances mechanical stability and improves the interface between different components, such as inorganic fillers and the polymer matrix.
Q4: Are there any known challenges or limitations associated with the use of PFSVE in fuel cell membranes?
A4: While PFSVE shows promise in fuel cell applications, some challenges remain:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)